molecular formula C12H11ClO4 B14520975 Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate CAS No. 62755-98-0

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate

Cat. No.: B14520975
CAS No.: 62755-98-0
M. Wt: 254.66 g/mol
InChI Key: DVDVSGBUWQMCFW-UHFFFAOYSA-N
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Description

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.

Uniqueness

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62755-98-0

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H11ClO4/c1-6(2)16-12(15)11-10(14)8-5-7(13)3-4-9(8)17-11/h3-6,14H,1-2H3

InChI Key

DVDVSGBUWQMCFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O

Origin of Product

United States

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